molecular formula C21H20N8O2 B2487996 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705743-36-7

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2487996
CAS No.: 1705743-36-7
M. Wt: 416.445
InChI Key: BKMGEXVTUIZJFU-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that triazole derivatives, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to readily bind in the biological system due to their heterocyclic nature . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that multiple pathways could be affected.

Pharmacokinetics

The presence of the triazole moiety, which is known to readily bind in the biological system , may influence its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that the compound could have multiple effects at the molecular and cellular level.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O2/c30-21(18-13-24-29(26-18)16-6-2-1-3-7-16)28-10-4-5-15(14-28)11-19-25-20(27-31-19)17-12-22-8-9-23-17/h1-3,6-9,12-13,15H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGEXVTUIZJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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